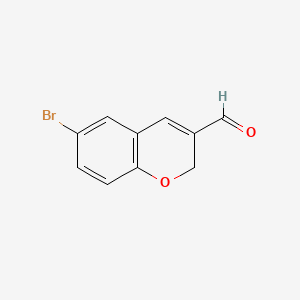

6-bromo-2H-chromene-3-carbaldehyde

描述

Significance of the Chromene Scaffold in Heterocyclic Organic Chemistry

The chromene ring system, a benzopyran where a benzene (B151609) ring is fused to a pyran ring, is a cornerstone of heterocyclic chemistry. rjptonline.orgresearchgate.net This scaffold is not merely a synthetic curiosity but is abundantly found in nature within a diverse array of molecules including flavonoids, alkaloids, terpenes, and tocopherols. benthambooks.comresearchgate.net The inherent structural features of the chromene nucleus make it a "privileged scaffold" in medicinal chemistry, meaning it is capable of binding to multiple biological targets with high affinity. ontosight.airsc.org

The versatility of the chromene core has led to the development of a vast library of derivatives exhibiting a wide spectrum of pharmacological activities. rjptonline.orgorientjchem.org These include, but are not limited to, anticancer, antimicrobial, anti-inflammatory, antiviral, antioxidant, and anticonvulsant properties. orientjchem.orgnih.govnih.gov The ability to readily modify the chromene structure through various chemical reactions allows for the fine-tuning of its biological and physical properties, making it a highly attractive target for drug discovery and development. benthambooks.comontosight.ai For instance, the chromene analog Crolibulin™ (EPC2407) is currently in clinical trials for the treatment of advanced solid malignancies. orientjchem.org

Overview of 2H-Chromene Derivatives and Their Academic Relevance

Within the broader class of chromenes, the 2H-chromene isomers are characterized by the position of the sp³-hybridized carbon atom in the pyran ring. nih.gov These compounds have garnered significant attention from the academic and industrial research communities due to their wide-ranging biological activities and applications in materials science. rsc.orgmsu.edu The 2H-chromene moiety is a key structural feature in numerous biologically active molecules, both natural and synthetic. nih.govcaribjscitech.com

The academic relevance of 2H-chromene derivatives is underscored by the extensive research dedicated to their synthesis and functionalization. rsc.orgorganic-chemistry.orguva.nl Numerous synthetic strategies have been developed to access these compounds, including ring-closing olefin metathesis, catalytic Petasis reactions, and various cyclization reactions. msu.edunih.govacs.org These methods allow for the introduction of a wide variety of substituents onto the 2H-chromene scaffold, enabling the systematic exploration of structure-activity relationships (SAR). nih.govnih.gov Research has demonstrated that modifications to the 2H-chromene core can significantly enhance the bioactivity of the resulting compounds. orientjchem.org For example, certain 2H-chromene derivatives have been identified as potent inhibitors of tumor-associated human carbonic anhydrase IX and XII isoforms. nih.gov

Contextualization of 6-Bromo-2H-chromene-3-carbaldehyde within Contemporary Chemical Research

This compound is a specific derivative that has emerged as a valuable building block in organic synthesis. chemimpex.comscbt.combldpharm.combldpharm.com Its structure is characterized by a bromine atom at the 6-position of the chromene ring and a carbaldehyde (aldehyde) group at the 3-position. scbt.com This unique combination of functional groups imparts significant reactivity and versatility to the molecule.

The presence of the bromine atom and the aldehyde group allows for a wide range of chemical transformations. chemimpex.com The aldehyde can participate in reactions such as Wittig reactions, aldol (B89426) condensations, and the formation of imines, while the bromine atom can be utilized in cross-coupling reactions to introduce further molecular complexity. mdpi.com This reactivity makes this compound a key intermediate in the synthesis of more complex heterocyclic systems and molecules with potential pharmaceutical applications. chemimpex.commdpi.comnih.gov

In contemporary chemical research, this compound is utilized in the development of novel therapeutic agents and functional materials. For instance, it serves as a precursor for the synthesis of compounds with potential applications in treating neurological disorders. chemimpex.com Furthermore, its structural features are relevant in the design of fluorescent probes for biological imaging and in the creation of materials for organic light-emitting diodes (OLEDs). chemimpex.com The study of this compound and its derivatives continues to be an active area of research, with the potential to yield new discoveries in medicinal chemistry and materials science. mdpi.com

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 57543-37-0 scbt.com |

| Molecular Formula | C₁₀H₇BrO₂ scbt.com |

| Molecular Weight | 239.07 g/mol scbt.com |

Structure

3D Structure

属性

IUPAC Name |

6-bromo-2H-chromene-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrO2/c11-9-1-2-10-8(4-9)3-7(5-12)6-13-10/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMACKWGLPRYSPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=CC2=C(O1)C=CC(=C2)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00206161 | |

| Record name | 2H-1-Benzopyran-3-carboxaldehyde, 6-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00206161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57543-37-0 | |

| Record name | 6-Bromo-2H-1-benzopyran-3-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57543-37-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-1-Benzopyran-3-carboxaldehyde, 6-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057543370 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-1-Benzopyran-3-carboxaldehyde, 6-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00206161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Derivatization of 6 Bromo 2h Chromene 3 Carbaldehyde

Chemical Transformations Involving the Aldehyde Functionality

The aldehyde group, characterized by its electrophilic carbonyl carbon, is a hub for a variety of chemical reactions. Its reactivity is central to the construction of new carbon-carbon and carbon-heteroatom bonds.

Nucleophilic Addition Reactions

The polarized carbon-oxygen double bond of the aldehyde functionality makes it highly susceptible to attack by nucleophiles. This fundamental reaction involves the addition of a nucleophile to the carbonyl carbon, leading to a tetrahedral intermediate which, upon protonation, yields an alcohol.

Research on related 2H-chromene-3-carbaldehydes demonstrates that various nucleophiles can be employed. For instance, the reaction with organometallic reagents like Grignard reagents (R-MgBr) or organolithium compounds (R-Li) would be expected to produce secondary alcohols. Similarly, the addition of cyanide anion (from sources like HCN or KCN) would result in the corresponding cyanohydrin, a valuable precursor for alpha-hydroxy acids and alpha-hydroxy ketones.

Condensation Reactions with Various Nucleophiles

Condensation reactions involving the aldehyde group of 6-bromo-2H-chromene-3-carbaldehyde are a powerful tool for extending the molecule's carbon skeleton and introducing new functional groups. These reactions typically involve an initial nucleophilic addition to the aldehyde followed by a dehydration step.

One of the most common condensation reactions is the formation of imines (Schiff bases) through reaction with primary amines. Studies on analogous 4-chloro-2-aryl-2H-chromene-3-carbaldehydes have shown successful condensation with anilines, which can then undergo further in-situ cyclization. nih.gov

Another significant class of condensation reactions is the Wittig reaction, which allows for the conversion of the aldehyde into an alkene. The reaction of 2-aryl-4-chloro-2H-chromene-3-carbaldehydes with aromatic ylides has been used to synthesize 3-styryl-2H-chromene derivatives. nih.gov This methodology provides a direct route to vinyl-substituted chromenes.

The table below summarizes key condensation reactions applicable to the aldehyde functionality.

| Reaction Type | Nucleophile/Reagent | Intermediate | Product Type |

| Imine Formation | Primary Amine (R-NH₂) | Hemiaminal | Imine (Schiff Base) |

| Wittig Reaction | Phosphorus Ylide (Ph₃P=CHR) | Betaine/Oxaphosphetane | Alkene |

| Knoevenagel Condensation | Active Methylene (B1212753) Compound (e.g., Malononitrile) | - | α,β-Unsaturated Dinitrile |

| Aldol (B89426) Condensation | Enolate (from another aldehyde/ketone) | Aldol Adduct | α,β-Unsaturated Carbonyl |

Oxidation and Reduction Pathways

The aldehyde group exists at an intermediate oxidation state and can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: The conversion of the aldehyde to a 6-bromo-2H-chromene-3-carboxylic acid can be achieved using a variety of oxidizing agents. Common reagents include potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), or milder oxidants like silver oxide (Ag₂O) as used in the Tollens' test to avoid potential side reactions.

Reduction: The reduction of the aldehyde functionality to a primary alcohol, (6-bromo-2H-chromen-3-yl)methanol, is typically accomplished with hydride reagents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent for this purpose, effectively reducing the aldehyde without affecting the alkene or the aryl bromide. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) could also be used, though NaBH₄ is generally sufficient and safer to handle.

The table below outlines the primary oxidation and reduction transformations.

| Transformation | Reagent(s) | Product |

| Oxidation | KMnO₄, Jones Reagent, Ag₂O | 6-Bromo-2H-chromene-3-carboxylic acid |

| Reduction | NaBH₄, LiAlH₄ | (6-Bromo-2H-chromen-3-yl)methanol |

Reactivity Profile of the Bromine Substituent

The bromine atom at the C-6 position is a versatile handle for modifying the aromatic core of the molecule. Its presence opens up pathways for forming new carbon-carbon and carbon-heteroatom bonds through transition metal-catalyzed cross-coupling reactions and, potentially, nucleophilic aromatic substitution.

Potential for Cross-Coupling Reactions

The carbon-bromine bond on the aromatic ring makes this compound an excellent substrate for a wide array of palladium-catalyzed cross-coupling reactions. nih.gov These reactions are fundamental in modern organic synthesis for constructing complex molecular architectures. youtube.com The general catalytic cycle involves oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation with an organometallic reagent and reductive elimination to yield the product and regenerate the catalyst. youtube.com

Suzuki Coupling: Reaction with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base would yield a 6-aryl-2H-chromene-3-carbaldehyde. youtube.comnih.gov

Sonogashira Coupling: Coupling with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, would produce 6-alkynyl-2H-chromene-3-carbaldehydes. nih.gov

Heck Coupling: Reaction with an alkene under palladium catalysis would introduce a vinyl substituent at the C-6 position.

Buchwald-Hartwig Amination: This reaction allows for the formation of a carbon-nitrogen bond by coupling the aryl bromide with an amine in the presence of a palladium catalyst and a suitable base. researchgate.net

The table below presents potential cross-coupling reactions.

| Reaction Name | Coupling Partner | Catalyst/Base System | Product Type |

| Suzuki Coupling | Ar-B(OH)₂ | Pd(PPh₃)₄ / Na₂CO₃ | 6-Aryl derivative |

| Sonogashira Coupling | R-C≡CH | PdCl₂(PPh₃)₂ / CuI / Et₃N | 6-Alkynyl derivative |

| Heck Coupling | H₂C=CHR | Pd(OAc)₂ / P(o-tol)₃ | 6-Vinyl derivative |

| Buchwald-Hartwig | R₂NH | Pd₂(dba)₃ / BINAP / NaOtBu | 6-Amino derivative |

Nucleophilic Aromatic Substitution (SNAr) at the C-6 Position

Nucleophilic aromatic substitution (SNAr) is a plausible, albeit less common, reaction pathway for aryl halides. pressbooks.pub The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon bearing the leaving group to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org For the reaction to be feasible, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. pressbooks.publibretexts.org

In this compound, the aldehyde group at C-3 is in the para position relative to the bromine atom at C-6. The aldehyde group is electron-withdrawing, which should help to stabilize the negative charge of the Meisenheimer intermediate through resonance. youtube.com This activation makes the C-6 position susceptible to attack by strong nucleophiles.

Potential nucleophiles for this reaction include alkoxides (e.g., NaOCH₃), amines (e.g., NH₃, RNH₂), and thiolates (e.g., NaSPh). The reaction would result in the displacement of the bromide ion and the formation of a new substituent at the C-6 position. For example, reaction with sodium methoxide (B1231860) would yield 6-methoxy-2H-chromene-3-carbaldehyde.

Annulation and Ring-Forming Reactions for Fused Heterocycles

The bifunctional nature of this compound, possessing both an electrophilic aldehyde and a reactive double bond, makes it an ideal precursor for annulation reactions to construct fused heterocyclic systems. These reactions typically involve a condensation step followed by an intramolecular cyclization, leading to novel polycyclic structures with potential biological activities.

Detailed research has demonstrated that chromene-3-carbaldehydes are valuable building blocks for synthesizing more complex heterocycles. mdpi.com The general strategy involves reacting the α,β-unsaturated aldehyde with a binucleophilic reagent. The initial reaction is often a nucleophilic attack on the aldehyde carbonyl or a conjugate addition, followed by a subsequent ring-closing reaction to form a new heterocyclic ring fused to the chromene core.

For instance, condensation with nitrogen-containing binucleophiles is a common route. The reaction with hydrazine (B178648) or its derivatives can yield chromeno[4,3-c]pyrazoles. Similarly, reactions with amidines, such as guanidine, can produce fused pyrimidine (B1678525) rings, specifically chromeno[4,3-d]pyrimidines. Another important class of reactions involves using activated methylene compounds. In the presence of a base, reagents like malononitrile (B47326) or ethyl cyanoacetate (B8463686) can react with the chromene aldehyde in a Knoevenagel condensation, which can be followed by an intramolecular cyclization, often under Thorpe-Ziegler conditions, to afford fused pyridine (B92270) or pyridinone rings.

A notable example of annulation involving a related chromene system is the Barton-Zard reaction between 3-nitro-2H-chromenes and ethyl isocyanoacetate, which yields chromeno[3,4-c]pyrrole derivatives. researchgate.net This [3+2] annulation pathway highlights the versatility of the chromene double bond in cycloaddition-type reactions to form five-membered rings. researchgate.netchim.it These methodologies underscore the potential of this compound to serve as a key intermediate in the synthesis of diverse fused heterocycles. scirp.orgnih.govrsc.org

Table 1: Representative Annulation Reactions for Fused Heterocycle Synthesis This table illustrates potential annulation reactions based on the known reactivity of α,β-unsaturated aldehydes and related chromene systems.

| Binucleophilic Reagent | Resulting Fused System | Reaction Type |

| Hydrazine Hydrate | Chromeno[4,3-c]pyrazole | Condensation/Cyclization |

| Guanidine | Chromeno[4,3-d]pyrimidine | Condensation/Cyclization |

| Malononitrile | Chromeno[4,3-b]pyridine | Knoevenagel/Cyclization |

| Ethyl Isocyanoacetate | Chromeno[3,4-c]pyrrole | [3+2] Annulation |

Conjugate Addition Reactions to the α,β-Unsaturated Aldehyde System

The α,β-unsaturated aldehyde moiety in this compound is a classic Michael acceptor. The C4 position is electron-deficient due to the electron-withdrawing effects of both the adjacent aldehyde group and the vinyl ether oxygen, making it susceptible to nucleophilic attack. This 1,4-conjugate addition is a powerful tool for introducing substituents at the C4 position of the chromene ring, leading to the formation of various chromane (B1220400) derivatives.

A wide range of soft nucleophiles can participate in this reaction. Organometallic reagents, particularly organocuprates (Gilman reagents), are highly effective for delivering alkyl or aryl groups to the C4 position. youtube.com Stabilized carbanions, such as those derived from malonic esters or β-ketoesters (in what is known as the Michael reaction), are also excellent nucleophiles for this transformation. youtube.com

Significant research has been conducted on the conjugate addition of carbonyl compounds to the related 3-nitro-2H-chromene system, the principles of which are directly applicable here. researchgate.net These studies show that the reaction can be efficiently catalyzed by bases. A variety of inorganic and organic bases have been examined, with a combination of proline and sodium acetate (B1210297) found to be an effective catalyst system for the addition of aldehydes and ketones. researchgate.net The reaction proceeds via an enamine activation mechanism, where the catalyst reacts with the nucleophilic aldehyde or ketone to form a more reactive enamine intermediate, which then attacks the chromene C4-position. A key finding is that these additions can proceed with high diastereoselectivity, yielding predominantly trans-4-substituted chromane products. researchgate.net The initial 1,4-adduct is an enolate, which is subsequently protonated to give the final saturated chromane-3-carbaldehyde derivative.

Table 2: Nucleophiles for Conjugate Addition to this compound

| Nucleophile Type | Specific Example | Product Class |

| Organocuprate | (CH₃)₂CuLi | 4-Methyl-6-bromo-chromane-3-carbaldehyde |

| Enolate | Diethyl malonate anion | Diethyl 2-(6-bromo-3-formylchroman-4-yl)malonate |

| Aldehyde/Base | Isobutyraldehyde / Proline | 2-Methyl-2-(6-bromo-chroman-4-yl)propanal researchgate.net |

| Thiol | Thiophenol | 4-(Phenylthio)-6-bromo-chromane-3-carbaldehyde |

Biological and Pharmacological Investigations of 6 Bromo 2h Chromene 3 Carbaldehyde and Its Analogs

Antineoplastic and Antiproliferative Activities

The quest for novel anticancer agents has led to the exploration of various heterocyclic compounds, with chromene derivatives showing considerable promise. The structural features of 6-bromo-2H-chromene-3-carbaldehyde and its analogs have been investigated for their ability to inhibit cancer cell growth and overcome drug resistance.

Cytotoxicity against Various Human Cancer Cell Lines

Scientific studies have demonstrated that derivatives of the chromene scaffold possess significant cytotoxic effects against a range of human cancer cell lines. While direct cytotoxic data for this compound is not extensively available in the reviewed literature, studies on closely related analogs provide valuable insights into its potential.

For instance, a series of benzochromene derivatives have shown significant cytotoxic activity, with inhibitory concentration (IC50) values in the micromolar range (4.6-21.5 μM) against seven human cancer cell lines. nih.govresearchgate.netscispace.com The mechanism of cell death induced by these compounds is often attributed to the induction of apoptosis. nih.govresearchgate.netscispace.comuminho.pt

Derivatives of 3-oxo-3H-benzo[f]chromene-2-carboxylic acid have also been synthesized and evaluated for their antiproliferative activities. While many of these compounds exhibited low activity, certain derivatives displayed notable IC50 values against A549 and NCI-H460 human non-small cell lung cancer cell lines. researchgate.net Specifically, one derivative showed IC50 values of 20.53 ± 1.84 μM for A549 and 29.19 ± 2.61 μM for NCI-H460 cells. researchgate.net

Furthermore, the synthesis of 6-naphthylpterocarpans from 2-naphthyl-2H-chromene derivatives has yielded compounds with low micromolar IC50 values against A2780 and WM35 human cancer cell lines. rsc.org One such derivative exhibited impressive IC50 values of 0.80 and 3.51 μM, highlighting the potential of the chromene backbone in developing potent anticancer agents. rsc.org The cytotoxic effects of these compounds are often linked to the generation of reactive oxygen species (ROS) and nitric oxide (NO), leading to apoptosis. nih.govresearchgate.netscispace.com

| Compound Type | Cancer Cell Line(s) | Reported IC50 Values (μM) | Reference |

|---|---|---|---|

| Benzochromene Derivatives | Various (7 human cancer cell lines) | 4.6 - 21.5 | nih.govresearchgate.netscispace.com |

| 3-oxo-3H-benzo[f]chromene-2-carboxylic Acid Derivative | A549 (non-small cell lung cancer) | 20.53 ± 1.84 | researchgate.net |

| 3-oxo-3H-benzo[f]chromene-2-carboxylic Acid Derivative | NCI-H460 (non-small cell lung cancer) | 29.19 ± 2.61 | researchgate.net |

| 6-Naphthylpterocarpan Derivative | A2780 and WM35 | 0.80 and 3.51 | rsc.org |

Modulation of Multidrug Resistance (MDR) in Cancer Cells

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), where cancer cells become resistant to a broad range of anticancer drugs. Natural products, including those with coumarin (B35378) and chromene scaffolds, have been investigated for their potential to modulate MDR. nih.gov

The overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), is a primary mechanism of MDR. These transporters actively pump chemotherapeutic drugs out of cancer cells, reducing their intracellular concentration and efficacy. Compounds that can inhibit these transporters are of great interest as MDR modulators. nih.gov

While direct evidence for this compound is limited, related structures have shown promise. For example, novel 2H-benzo[h]chromene derivatives have been designed to target and inhibit the bacterial efflux pump AcrB, suggesting a potential mechanism for reversing multidrug resistance. nih.gov Furthermore, aspidofractinine-type indole (B1671886) alkaloids have demonstrated the ability to reverse MDR in vincristine-resistant KB cells. nih.gov This highlights the potential for heterocyclic compounds to interfere with MDR mechanisms. The investigation into natural product-based MDR modulators suggests that the chromene core could serve as a valuable scaffold for the development of agents that can resensitize resistant cancer cells to chemotherapy. nih.gov

Antimicrobial Efficacy

The rise of antibiotic-resistant pathogens necessitates the discovery of new antimicrobial agents. Chromene derivatives have been a focal point of research in this area, demonstrating a broad spectrum of activity against various microorganisms.

Antibacterial Spectrum and Potency

Halogenated chromene derivatives have shown notable antibacterial activity, particularly against Gram-positive bacteria. A study on halogenated 3-nitro-2H-chromenes revealed that these compounds were effective against Staphylococcus aureus and Staphylococcus epidermidis, including multidrug-resistant strains. nih.gov

The antibacterial potency was found to be dependent on the substitution pattern. Mono-halogenated nitrochromenes exhibited moderate activity with Minimum Inhibitory Concentration (MIC) values ranging from 8–32 μg/mL. nih.gov In contrast, tri-halogenated derivatives displayed potent anti-staphylococcal activity with MIC values of 1–8 μg/mL. nih.gov Notably, 2-(4-bromophenyl)-6-bromo-8-chloro-3-nitro-2H-chromene was identified as a highly effective agent against multidrug-resistant S. aureus and S. epidermidis with MIC values of 4 μg/mL and 1–4 μg/mL, respectively. nih.gov Another related compound, (3R)-ethyl-2-(6,8-dibromo-3-nitro-2H-chromene) acetate (B1210297), also demonstrated significant antibacterial activity. nih.gov These findings underscore the importance of the bromo-substitution on the chromene ring for antibacterial efficacy.

| Compound Type | Bacterial Strain(s) | Reported MIC Values (μg/mL) | Reference |

|---|---|---|---|

| Mono-halogenated Nitrochromenes | Staphylococcus aureus, Staphylococcus epidermidis | 8 - 32 | nih.gov |

| Tri-halogenated Nitrochromenes | Staphylococcus aureus, Staphylococcus epidermidis | 1 - 8 | nih.gov |

| 2-(4-bromophenyl)-6-bromo-8-chloro-3-nitro-2H-chromene | Multidrug-resistant S. aureus | 4 | nih.gov |

| 2-(4-bromophenyl)-6-bromo-8-chloro-3-nitro-2H-chromene | Multidrug-resistant S. epidermidis | 1 - 4 | nih.gov |

Antifungal Properties

In addition to their antibacterial effects, chromene derivatives have also been investigated for their antifungal properties. A study on 1H-1,2,4-triazole functionalized chromenols, which included a 6-bromo substituted analog, demonstrated notable antifungal activity. nih.gov

These compounds were tested against a panel of eight fungi, and many showed greater activity than the reference drugs ketoconazole (B1673606) and bifonazole. nih.gov The most sensitive fungus was identified as Trichoderma viride, while Aspergillus fumigatus was the most resistant. nih.gov One of the most active compounds, a chromenol derivative, exhibited MIC values ranging from 22.1 to 184.2 μM against different fungi. nih.gov The presence of a 2-(tert-butyl)-2H-chromen-2-ol substituent was found to be particularly beneficial for antifungal activity. nih.gov These results suggest that the chromene scaffold, including its brominated derivatives, is a promising starting point for the development of novel antifungal agents.

Antitubercular Activity

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a major global health threat, and the emergence of drug-resistant strains highlights the urgent need for new antitubercular drugs. The chromene scaffold has been explored as a potential source of new anti-TB agents.

Several studies have reported the synthesis and evaluation of chromene-based compounds for their activity against M. tuberculosis. For instance, a series of indole-fused spirochromene hybrids were synthesized and showed promising antimycobacterial activity with MICs in the range of 1.56-6.25 μg/mL against the H37Rv strain. nih.gov One of the most active compounds in this series had an MIC of 1.56 μg/mL. nih.gov

Another study focused on chroman-hydrazone derivatives, with one compound showing significant anti-tubercular activity. asianpubs.org Similarly, spirooxindolopyrrolidine embedded chromanone hybrids have been synthesized, with some derivatives exhibiting potent activity against both drug-sensitive and isoniazid-resistant strains of M. tuberculosis. nih.gov A synthetic chromene was also identified among a library of compounds to have good antimycobacterial activity with a MIC of 29.13 μg/mL against M. tuberculosis. frontiersin.org While direct data on this compound is lacking, these findings collectively suggest that the chromene nucleus is a viable scaffold for the design of novel antitubercular agents. researchgate.netmdpi.compreprints.orgmdpi.com

| Compound Type | Mycobacterium Strain(s) | Reported MIC Values (μg/mL) | Reference |

|---|---|---|---|

| Indole-fused Spirochromene Hybrids | M. tuberculosis H37Rv | 1.56 - 6.25 | nih.gov |

| Most Active Indole-fused Spirochromene | M. tuberculosis H37Rv | 1.56 | nih.gov |

| Synthetic Chromene | M. tuberculosis | 29.13 | frontiersin.org |

Antiviral Activities

Chromene derivatives have demonstrated significant potential as antiviral agents, with activity reported against a range of DNA and RNA viruses. nih.gov The lipophilic nature of the benzopyran core is thought to facilitate passage across cellular membranes. mdpi.com Research has explored their efficacy against several significant human pathogens.

Activity against Dengue Virus (DENV) Proteins

Dengue fever, caused by the dengue virus (DENV), a member of the Flaviviridae family, is a major global health concern with no specific antiviral treatment currently available. nih.govnih.gov Chromene derivatives have emerged as promising candidates for the development of anti-DENV drugs. nih.gov These compounds have been shown to interfere with multiple stages of the viral life cycle, including entry, assembly, and replication. nih.gov

The primary targets for these analogs within the dengue virus include both structural and non-structural proteins. nih.gov Notably, chromene derivatives have been found to target the viral envelope (E) protein, which is crucial for the virus's attachment to and entry into host cells. dntb.gov.ua In one study, secreted factors from Chromobacterium sp. Panama, including an aminopeptidase, were found to inhibit DENV infection by degrading the E protein, preventing viral attachment. dntb.gov.ua Other key targets include the NS2B-NS3 protease complex, essential for processing the viral polyprotein, and the NS5 RNA-dependent RNA polymerase (RdRp), which is vital for the replication of the viral genome. nih.gov The inhibitory action of chromene analogs against these critical viral components underscores their potential as multifaceted anti-dengue agents.

Table 1: Antiviral Activity of Selected Chromene Analogs and Related Compounds against Dengue Virus This table is interactive. You can sort and filter the data.

| Compound/Analog | Virus Strain(s) | Target/Mechanism | Observed Effect | Reference(s) |

|---|---|---|---|---|

| Voacangine | DENV-1/Westpac/74, DENV-2/S16803 | Virucidal | 48.5% and 32.4% infection, respectively | nih.govbenthamscience.com |

| Voacangine, VOAC-OH, Rupicoline | DENV-2/NG, DENV-2/16681 | Combined pre-, trans-, and post-treatment | >90% inhibition of infection | benthamscience.com |

| Chromene Analogs (General) | Dengue Virus | Envelope protein, NS2B-NS3 protease, NS5 RdRp | Interference with viral entry, assembly, and replication | nih.gov |

Other Viral Targets and Mechanisms

The antiviral spectrum of chromene derivatives extends beyond the dengue virus. Research has identified activity against a variety of other significant viral pathogens.

Human Immunodeficiency Virus (HIV): Certain chromene derivatives have been reported to possess anti-HIV activity. researchgate.net A study on dihydro-alkoxy-benzyl-oxopyrimidine (DABO) analogs, which are structurally related to chromenes, found them to be moderately active against both HIV-1 and HIV-2. nih.gov The mechanism for these non-nucleoside inhibitors involves targeting the HIV reverse transcriptase enzyme. The IC50 values for anti-HIV-1 activity were in the range of 0.37-29.50 µM, while for HIV-2, the range was 23.11-181.07 µM. nih.gov

Coronaviruses: In the wake of the COVID-19 pandemic, researchers have investigated the potential of chromene derivatives against SARS-CoV-2. nih.govnih.gov Both in-silico and in-vitro studies have suggested the effectiveness of natural and synthetic chromenes against this novel coronavirus. nih.gov Potential mechanisms of action include the inhibition of crucial viral enzymes such as the 3C-like protease (3CLpro) and the papain-like protease (PLpro), which are essential for viral replication. nih.gov Relatedly, the fungal metabolite 6-pentyl-α-pyrone, a compound with a similar pyrone ring, has shown antiviral activity against bovine coronavirus (BCoV), a model for human coronaviruses, by reducing viral load and internalization. mdpi.com

Tobacco Mosaic Virus (TMV): Chromene derivatives have also been evaluated for their effects on plant viruses. Gramniphenols, which are 2H-chromenes isolated from Arundina gramnifolia, demonstrated anti-tobacco mosaic virus activity, with reported IC50 values of 20.8, 40.8, and 57.7 μM in different studies. nih.gov

Influenza Virus: General reviews on the pharmacological activities of chromenes list anti-influenza activity as one of their potential applications, indicating a broad scope for these compounds as antiviral agents. researchgate.net

Anti-inflammatory Response Modulation

Chronic inflammation is a key factor in numerous diseases. Chromene derivatives have been identified as potent modulators of inflammatory pathways. scienceopen.com The anti-inflammatory properties of quinoline (B57606) derivatives, which share structural similarities, have also been noted. nih.gov

A significant mechanism underlying the anti-inflammatory effects of chromene analogs is the inhibition of the p38 MAPK signaling pathway, which plays a central role in the inflammatory response. scienceopen.com One novel chromone (B188151) derivative, DCO-6, was found to significantly decrease the lipopolysaccharide (LPS)-induced production of inflammatory mediators such as nitric oxide (NO), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in macrophage cell lines. scienceopen.com DCO-6 was shown to inhibit the LPS-induced activation of p38 MAPK without directly affecting its kinase activity. scienceopen.com

The mechanism was further elucidated to involve the upstream regulation of this pathway. DCO-6 was found to impair the LPS-induced generation of intracellular reactive oxygen species (ROS), which in turn disrupted the formation of the TRAF6-ASK1 complex, a critical step for p38 activation. scienceopen.com By blocking these upstream events, the chromone derivative effectively provides a new therapeutic strategy for managing inflammatory diseases. scienceopen.com Furthermore, some cannabinoid homologs containing a chromene ring, such as cannabichromene, have also been reported to possess anti-inflammatory activity.

Other Significant Biological Activities

In addition to their antiviral and anti-inflammatory properties, chromene derivatives have been investigated for a range of other important biological effects, including antioxidant and antidiabetic potential. mdpi.com

Antioxidant Potential

The antioxidant activity of chromene derivatives has been widely reported, with many compounds demonstrating the ability to scavenge free radicals and inhibit lipid peroxidation. mdpi.com This activity is often compared to standards like ascorbic acid and trolox.

One study synthesized two types of regioisomeric chromene-based chalcones and evaluated their antioxidant activity using ferric reducing antioxidant power (FRAP) and DPPH free radical scavenging methods. Both synthesized chalcones showed notable antioxidant activity. In another study, a series of N-arylsubstituted-chroman-2-carboxamides exhibited 25-40 times more potent inhibition of lipid peroxidation in rat brain homogenates than trolox. The DPPH radical scavenging activity of one of the lead compounds was comparable to that of trolox.

The synthesis of novel 4H-chromene derivatives catalyzed by biogenic tin oxide nanoparticles also yielded compounds with good antioxidant activity, as measured by the DPPH radical assay. Furthermore, a chromene derivative, 1-methyl-3-(2-amino-3-cyano-7-methoxychromene-4-yl)-pyridinium methanesulfate, was identified as having pronounced antioxidant properties comparable to quercetin.

Antidiabetic Effects

Derivatives of the chromene scaffold have shown significant promise as agents for managing diabetes mellitus. mdpi.com Their mechanisms of action often involve the inhibition of key carbohydrate-metabolizing enzymes and interaction with nuclear receptors that regulate glucose metabolism. nih.gov

Several studies have focused on 6-sulfonamide-2H-chromene derivatives as potential antidiabetic agents. nih.govnih.gov These compounds have been shown to be effective inhibitors of α-amylase and α-glucosidase, two enzymes critical for the digestion of carbohydrates. nih.gov By inhibiting these enzymes, the rate of glucose absorption from the intestine is reduced. For instance, a series of 2-imino or 2-oxo-2H-chromene-6-sulfonamide derivatives exhibited inhibitory percentages against α-amylase of over 93% at a concentration of 100 μg/mL. nih.govnih.gov

Furthermore, certain chromene derivatives have been identified as peroxisome proliferator-activated receptor-gamma (PPAR-γ) agonists. nih.gov PPAR-γ is a nuclear receptor that plays a crucial role in insulin (B600854) sensitivity and glucose metabolism. nih.gov The activation of PPAR-γ by these compounds indicates their potential to act as insulin sensitizers. For example, the 3-cyano-2-imino-2H-chromene-6-sulfonamide (compound 2 in the referenced study) and a 2-oxo-6-sulfamoyl-2H-chromene-3-carboxamide derivative (compound 9) showed notable PPAR-γ activity with IC50 values of 3.152 ± 0.03 and 3.706 ± 0.32 μg/mL, respectively, which compared favorably to the standard drug Pioglitazone (IC50 = 4.884 ± 0.29 μg/mL). nih.gov

In addition to chromenes, bromophenols isolated from the red alga Symphyocladia latiuscula have also demonstrated antidiabetic activity through the inhibition of α-glucosidase and protein tyrosine phosphatase 1B (PTP1B), as well as by enhancing glucose uptake in insulin-resistant HepG2 cells.

Table 2: Antidiabetic Activity of Selected 6-Sulfonamide-2H-chromene Derivatives This table is interactive. You can sort and filter the data.

| Compound | Target Enzyme | IC50 Value | Standard (IC50) | Reference(s) |

|---|---|---|---|---|

| 3-cyano-2-imino-2H-chromene-6-sulfonamide | α-Amylase | 1.76 ± 0.01 μM | Acarbose (0.43 ± 0.01 μM) | nih.gov |

| 2-oxo-6-sulfamoyl-2H-chromene-3-carboxamide derivative | α-Amylase | 1.08 ± 0.02 μM | Acarbose (0.43 ± 0.01 μM) | nih.gov |

| 3-cyano-2-imino-2H-chromene-6-sulfonamide | α-Glucosidase | 0.548 ± 0.02 μg/mL | Acarbose (0.604 ± 0.02 μg/mL) | nih.govnih.gov |

| 2-oxo-6-sulfamoyl-2H-chromene-3-carboxamide derivative | α-Glucosidase | 2.44 ± 0.09 μg/mL | Acarbose (0.604 ± 0.02 μg/mL) | nih.govnih.gov |

| 3-cyano-2-imino-2H-chromene-6-sulfonamide | PPAR-γ | 3.152 ± 0.03 μg/mL | Pioglitazone (4.884 ± 0.29 μg/mL) | nih.gov |

| 2-oxo-6-sulfamoyl-2H-chromene-3-carboxamide derivative | PPAR-γ | 3.706 ± 0.32 μg/mL | Pioglitazone (4.884 ± 0.29 μg/mL) | nih.gov |

Neuroprotective Aspects

The chroman structural unit, a core component of this compound, is found in numerous natural products and synthetic compounds that exhibit neuroprotective effects. arkat-usa.org The neuroprotective potential of the broader chromone scaffold has been highlighted as a promising area for the development of therapeutics for neurodegenerative diseases. nih.gov Chromones have been shown to act through various mechanisms, including inhibitory activity against key enzymes and Aβ aggregation, as well as promoting neurogenesis. nih.gov

Research into synthetic chromones has identified compounds with the ability to protect neuronal cells. For instance, the synthetic chromones diaportheones 44 and 45 have demonstrated neuroprotective effects on human neuroblastoma SH-SY5Y cells subjected to amyloid-β and H2O2-induced stress. nih.gov These compounds were found to inhibit the aggregation of amyloid-β by 80% and 74%, respectively. nih.gov Furthermore, some chalcone (B49325) derivatives, which share structural similarities with open-chain precursors of chromones, have displayed neuroprotective effects against oxidative stress-induced apoptosis in SH-SY5Y cells. nih.gov These findings underscore the potential of the chromene scaffold, and by extension this compound, as a basis for developing neuroprotective agents.

Anticholinesterase Activity

The inhibition of cholinesterases, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a key therapeutic strategy for managing Alzheimer's disease. nih.gov The chromene and chromenone scaffolds have been extensively explored for their anticholinesterase potential.

A study on amino-7,8-dihydro-4H-chromenone derivatives revealed that the core structure displayed a high potency and selectivity against BChE compared to AChE. nih.gov Substitutions at various positions on the chromenone ring were found to significantly influence the inhibitory activity. For example, 4-chlorobenzyloxy and 4-bromobenzyloxy substitutions at the R1 position of the amino chromenone backbone resulted in potent BChE inhibition with IC50 values of 0.89 ± 0.24 µM and 1.19 ± 0.31 µM, respectively. nih.gov

In another study, chromeno[3,4-b]xanthones, which fuse a chromene unit with a xanthone (B1684191) pharmacophore, were designed to enhance anticholinesterase potency. nih.gov The unsubstituted chromeno[3,4-b]xanthone 4a exhibited the lowest IC50 value of its series against AChE. nih.gov Interestingly, the introduction of a bromine atom at the C-3 position of the chromeno[3,4-b]xanthone core in derivative 4i led to a decrease in inhibitory potential against AChE when compared to its unsubstituted counterpart. nih.gov

Conversely, some chromenone derivatives isolated from marine-derived Streptomyces sp. CNQ-031, such as 5,7-dihydroxy-2-isopropyl-4H-chromen-4-one, showed only weak inhibitory activity against AChE and BChE. nih.govnih.govkoreascience.krjmb.or.kr This highlights the structural specificity required for potent anticholinesterase activity within the broader chromene class.

Table 1: Anticholinesterase Activity of Selected Chromene Analogs

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| 4-chlorobenzyloxy amino chromenone derivative | BChE | 0.89 ± 0.24 |

| 4-bromobenzyloxy amino chromenone derivative | BChE | 1.19 ± 0.31 |

| Unsubstituted chromeno[3,4-b]xanthone 4a | AChE | Lowest in its series |

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are important targets for the treatment of depression and neurodegenerative disorders like Parkinson's and Alzheimer's diseases. mdpi.com Chromenone derivatives have emerged as significant inhibitors of these enzymes.

Research on chromenone derivatives from the marine-derived Streptomyces sp. CNQ-031 identified potent and selective MAO inhibitors. nih.govnih.govkoreascience.krjmb.or.kr Compound 1, 5,7-dihydroxy-2-isopropyl-4H-chromen-4-one, was found to be a potent and selective inhibitor of MAO-A with a 50% inhibitory concentration (IC50) of 2.70 μM and a selectivity index (SI) of 10.0 versus MAO-B. nih.govnih.govkoreascience.krjmb.or.kr Its inhibition was determined to be competitive and reversible, with a Ki value of 0.94 ± 0.28 μM. nih.govnih.govkoreascience.kr

In contrast, compound 2, 5,7-dihydroxy-2-(1-methylpropyl)-4H-chromen-4-one, was a potent and less selective inhibitor of MAO-B, with an IC50 of 3.42 μM and an SI of 2.02 versus MAO-A. nih.govnih.govkoreascience.krjmb.or.kr This compound also acted as a reversible and competitive inhibitor of both MAO-A and MAO-B, with Ki values of 3.57 ± 0.60 μM and 1.89 ± 0.014 μM, respectively. nih.govnih.govkoreascience.kr The study highlighted that the 1-methylpropyl group in compound 2 enhanced MAO-B inhibitory activity compared to the isopropyl group in compound 1. nih.govnih.govkoreascience.kr

These findings suggest that the chromenone scaffold is a promising template for developing selective MAO inhibitors, and that substitutions on the chromene ring can modulate both potency and selectivity.

Table 2: MAO Inhibitory Activity of Selected Chromenone Analogs

| Compound | Target Enzyme | IC50 (µM) | Selectivity Index (SI) | Ki (µM) | Inhibition Type |

|---|---|---|---|---|---|

| 5,7-dihydroxy-2-isopropyl-4H-chromen-4-one | MAO-A | 2.70 | 10.0 (vs MAO-B) | 0.94 ± 0.28 | Competitive, Reversible |

| 5,7-dihydroxy-2-(1-methylpropyl)-4H-chromen-4-one | MAO-B | 3.42 | 2.02 (vs MAO-A) | 1.89 ± 0.014 | Competitive, Reversible |

Structure Activity Relationship Sar Studies on Chromene Derivatives, with Emphasis on 6 Bromo 2h Chromene 3 Carbaldehyde Context

Influence of Substituents on Chromene Scaffold Bioactivity

The biological activity of chromene derivatives is highly dependent on the nature and position of substituents on both the heterocyclic pyran ring and the fused benzene (B151609) ring. nih.govnih.gov Modifications can dramatically alter a compound's physicochemical properties, such as lipophilicity, electronic distribution, and steric bulk, which in turn affects its absorption, distribution, metabolism, excretion (ADME) profile, and its interaction with biological targets. nih.gov

The introduction of a halogen atom, such as bromine, at the C-6 position of the chromene scaffold can significantly influence its biological activity. nih.govnih.gov Halogens can alter the electronic properties of the aromatic ring through their inductive and resonance effects, and their size can impact steric interactions with target proteins. mdpi.com

Studies on various heterocyclic compounds have demonstrated that halogenation can enhance biological potency. For instance, in a series of 3-nitro-2H-chromenes, the presence of halogen atoms was found to be important for their anti-staphylococcal potential. nih.gov Specifically, di- and tri-halogenated derivatives showed improved antibacterial activity compared to their non-halogenated or mono-halogenated counterparts. nih.gov In the context of P2Y6 receptor antagonists, a 6-bromo substituted 3-nitro-2-(trifluoromethyl)-2H-chromene was found to be a moderately potent antagonist. nih.gov Similarly, research on flavonoid derivatives has shown that the presence of a bromine atom can have a significant effect on their antimicrobial properties. nih.gov

The table below summarizes the effect of bromine substitution on the bioactivity of certain chromene and flavonoid derivatives.

| Compound Class | Substitution | Observed Effect on Bioactivity | Reference |

| 3-Nitro-2H-chromenes | Halogenation | Enhanced anti-staphylococcal activity | nih.gov |

| 3-Nitro-2-(trifluoromethyl)-2H-chromenes | 6-Bromo | Moderate P2Y6R antagonist activity | nih.gov |

| Flavonoids | Bromine atom | Significant effect on antimicrobial properties | nih.gov |

This table is for illustrative purposes and the specific effects can vary depending on the full molecular structure.

The aldehyde group at the C-3 position of the 2H-chromene ring is a key functional group that can significantly influence the molecule's reactivity and biological interactions. chemimpex.com Aldehydes are known to be reactive electrophiles and can participate in various chemical reactions, including the formation of Schiff bases with primary amines, which are common in biological systems (e.g., lysine (B10760008) residues in proteins). This reactivity can lead to covalent interactions with target enzymes or receptors, potentially resulting in potent and long-lasting biological effects.

While direct SAR studies on the C-3 aldehyde of 6-bromo-2H-chromene-3-carbaldehyde are not extensively detailed in the provided search results, the general importance of substituents at the C-3 and C-4 positions of the chromene ring is well-established. For example, in a series of 4-aryl-4H-chromenes, the C-4 position was found to be critical for their apoptosis-inducing activity. nih.gov This highlights the sensitivity of the pyran ring to substitution and its role in dictating biological outcomes. The electrophilic nature of the C-3 aldehyde in this compound suggests it could be a crucial pharmacophore for its biological activity.

For instance, studies on phenyl-substituted aminomethylene bisphosphonates revealed that the position and electronic nature of substituents on the phenyl ring created a complex structure-activity relationship. mdpi.com Electron-withdrawing groups, particularly in the ortho and meta positions, were often associated with higher potency. mdpi.com In another example, the antimicrobial activity of flavanone-containing chromene derivatives was influenced by substituents on a phenyl ring attached to the chromene scaffold. mdpi.com

The electronic interplay between remote substituents is a critical consideration in SAR studies. Electron-withdrawing groups on one aromatic ring can decrease the sensitivity of a functional group to the electronic effects of substituents on another ring. nih.govfigshare.com This highlights the intricate and interconnected nature of substituent effects across the entire molecular framework.

The following table illustrates the impact of remote substitutions on the bioactivity of certain chromene derivatives.

| Compound Series | Remote Substitution | Observed Effect | Reference |

| Phenyl-substituted aminomethylene bisphosphonates | Electron-withdrawing groups on the phenyl ring (ortho, meta) | Generally higher potency | mdpi.com |

| Flavanone-containing chromenes | Substituents on a phenyl ring | Influenced antimicrobial activity | mdpi.com |

| Phenyl benzoates | Electron-withdrawing groups on a remote aromatic ring | Decreased sensitivity of the carbonyl group to other substituents | nih.govfigshare.com |

This table provides examples of the influence of remote substitutions and is not exhaustive.

Stereochemical Influences on Bioactivity

The stereochemistry of chromene derivatives can play a critical role in their biological activity. Many biologically active chromenes possess chiral centers, and different enantiomers or diastereomers can exhibit significantly different potencies and even different pharmacological profiles. wikipedia.org This is because biological macromolecules, such as enzymes and receptors, are themselves chiral and will interact differently with the various stereoisomers of a chiral drug molecule.

For example, in the case of catechins, a class of flavonoids that contain a chromene-like core, the stereochemical configuration has a strong impact on their uptake and metabolism. wikipedia.org The uptake is highest for (-)-epicatechin (B1671481) and lowest for (-)-catechin. wikipedia.org This differential absorption and metabolism will ultimately affect the in vivo bioactivity of these compounds. Although specific studies on the stereochemical influences of this compound were not found, the general principle that stereochemistry is a crucial determinant of bioactivity for chiral chromene derivatives is well-established.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. nih.govresearchgate.net These models are valuable tools in drug discovery for predicting the activity of novel compounds, optimizing lead structures, and understanding the molecular features that are important for bioactivity. researchgate.netyoutube.com

Several QSAR studies have been successfully applied to chromene derivatives. For example, a QSAR model was developed to predict the apoptosis-inducing activity of 4-aryl-4H-chromenes. nih.gov This model utilized molecular descriptors calculated from the chemical structure to predict biological activity, with a high degree of correlation between the predicted and experimental values. nih.gov Such models can help in the design of new chromene derivatives with enhanced anticancer properties.

The development of a robust QSAR model involves several key steps, including the creation of a diverse dataset of compounds with known activities, the calculation of relevant molecular descriptors, the selection of the most informative descriptors, the generation of a mathematical model, and rigorous validation of the model's predictive power. u-strasbg.fr When properly developed and validated, QSAR models can significantly accelerate the drug discovery process by prioritizing the synthesis and testing of the most promising candidates. youtube.com

Applications Beyond Medicinal Chemistry

Development of Fluorescent Probes for Biological Imaging and Sensing

Fluorescent probes are essential tools in modern biology and medicine, enabling researchers to visualize and study cellular and subcellular processes with high precision. bath.ac.ukmdpi.com These molecular tools are designed to change their fluorescence properties in response to specific environmental cues or the presence of target analytes. bath.ac.uknih.gov The core of a fluorescent probe consists of a fluorophore, which is the light-emitting unit, and a receptor or reactive site that interacts with the target. bath.ac.uk

6-bromo-2H-chromene-3-carbaldehyde serves as a key component in the creation of such probes. Its chromene scaffold contributes to the intrinsic fluorescent properties of the resulting molecules. Researchers utilize this compound in the development of sophisticated fluorescent probes designed for biological imaging. chemimpex.com These probes allow for the specific visualization of various cellular activities, providing critical insights into complex biological systems. chemimpex.com The aldehyde group on the chromene ring offers a convenient site for chemical modification, allowing for the attachment of specific targeting moieties or reactive groups that can sense particular ions, molecules, or changes in the cellular environment.

Table 1: Research Applications of this compound

| Application Area | Specific Use | Reference |

| Biological Imaging | Development of fluorescent probes for visualizing cellular processes. | chemimpex.com |

| Organic Electronics | Production of materials for Organic Light Emitting Diodes (OLEDs). | chemimpex.com |

| Material Science | Synthesis of dyes and pigments. | chemimpex.com |

| Chemical Synthesis | Intermediate for agrochemicals and fine chemicals. | chemimpex.com |

Integration into Organic Light Emitting Diodes (OLEDs) and Organic Electronics

Organic Light Emitting Diodes (OLEDs) are at the forefront of display and lighting technology, prized for their efficiency, color quality, and flexibility. dntb.gov.uaresearchgate.net The function of an OLED is based on the electroluminescence of organic materials, where thin films of organic semiconductor compounds are placed between two electrodes. bohrium.com When a voltage is applied, charge carriers (holes and electrons) are injected, and their recombination leads to the emission of light. researchgate.net

The compound this compound is employed in the synthesis of materials for OLEDs. chemimpex.com Its structural framework is leveraged to create organic semiconductors that can enhance the performance of these devices. Specifically, derivatives of this compound can contribute to improving the efficiency and expanding the color range of OLED displays. chemimpex.com Furthermore, the versatile reactivity of this compound, which allows for various chemical transformations like nucleophilic additions and cycloadditions, makes it a valuable asset in the broader field of material science and organic electronics. chemimpex.com

Role in the Production of Dyes and Pigments

The production of coloring agents is a fundamental aspect of the chemical industry. The inherent chromophoric properties of this compound make it a suitable candidate for use in the synthesis of dyes and pigments. chemimpex.com A chromophore is the part of a molecule responsible for its color, and the extended conjugated system of the chromene ring in this compound contributes to its ability to absorb and emit light in the visible spectrum. By chemically modifying the core structure, the coloristic properties can be fine-tuned to produce a range of colors for various applications.

Utility as Intermediates in Agrochemical and Fine Chemical Synthesis

Beyond materials science, this compound is a crucial intermediate in the synthesis of complex organic molecules for the agrochemical and fine chemical industries. chemimpex.com In agrochemistry, it serves as a starting material for creating new pesticides and herbicides. The presence of the bromine atom and the aldehyde group provides two reactive sites that can be independently or sequentially modified to build intricate molecular architectures.

In the realm of fine chemicals, which are pure, single substances produced in limited quantities for specialized purposes, this compound is highly valued. Chromene-3-carbaldehydes, in general, are recognized as versatile building blocks for synthesizing other valuable heterocyclic scaffolds. mdpi.com This utility positions this compound as a key player in synthetic organic chemistry, enabling the construction of a diverse range of complex molecules. chemimpex.com

Future Directions and Research Gaps

Development of Novel and Sustainable Synthetic Strategies for 6-Bromo-2H-chromene-3-carbaldehyde

The traditional synthesis of chromene derivatives often involves hazardous reagents, toxic solvents, and significant energy consumption, posing environmental concerns. nih.gov The future of synthesizing this compound lies in the adoption of green and sustainable chemistry principles. ijpsjournal.com Research should pivot towards developing eco-friendly protocols that offer high yields, reduce waste, and are cost-effective. ijpsjournal.comnih.gov

Key areas for development include:

Catalyst Innovation: The exploration of novel catalysts such as ionic liquids, nanoparticles, biocatalysts, and catalysts derived from agricultural waste can provide environmentally benign alternatives to conventional methods. ijpsjournal.com For instance, pyridine-2-carboxylic acid (P2CA) has been shown to be a highly efficient, recyclable, and cost-effective catalyst for producing other 4H-chromene derivatives. nih.gov Similarly, photocatalysts like TiO2 doped with silver have been used for the green synthesis of chromenes under visible light. researchgate.net

Innovative Reaction Conditions: Advanced techniques such as microwave irradiation and ultrasound-assisted synthesis can significantly reduce reaction times and energy usage compared to traditional heating methods. benthamdirect.com Solvent-free reaction conditions are another promising avenue, eliminating the need for harmful organic solvents and minimizing waste generation. ijpsjournal.com

Atom Economy: Future synthetic strategies must prioritize high atom economy, ensuring that a maximum amount of the starting materials is incorporated into the final product. ijpsjournal.comnih.gov One-pot multicomponent reactions (MCRs) are particularly valuable in this regard, as they combine several steps into a single operation, improving efficiency and reducing waste. nih.gov

Table 1: Promising Green Synthetic Strategies for Chromene Derivatives

| Strategy | Description | Key Benefits | Reference |

|---|---|---|---|

| Microwave and Ultrasound Assistance | Utilizing microwave or ultrasonic irradiation to accelerate chemical reactions. | Reduced reaction times, lower energy consumption, often higher yields. | benthamdirect.com |

| Green Catalysts | Employing non-toxic, recyclable catalysts like biocatalysts, nanoparticles, or simple organic molecules (e.g., P2CA). | Environmentally friendly, reduced hazardous waste, potential for catalyst recycling. | ijpsjournal.comnih.gov |

| Solvent-Free Synthesis | Conducting reactions without a solvent medium, often under thermal or microwave conditions. | Eliminates toxic organic solvents, minimizes waste, enhances sustainability. | ijpsjournal.com |

| Multicomponent Reactions (MCRs) | Combining three or more reactants in a single step to form a complex product. | High atom economy, operational simplicity, reduced purification steps. | nih.gov |

| Photoredox Catalysis | Using visible light as an abundant and non-toxic energy source to drive chemical transformations. | Sustainable energy source, enables greener chemical reactions. | researchgate.net |

Comprehensive Elucidation of Biological Mechanisms of Action for Chromene-Based Agents

While numerous chromene derivatives exhibit potent biological activities, including anticancer, antimicrobial, and anti-inflammatory effects, the precise molecular mechanisms underlying these actions are often not fully understood. nih.govnih.govresearchgate.net For this compound and its derivatives, a significant research gap exists in elucidating their specific biological targets and pathways.

Future investigations should focus on:

Target Identification: Identifying the specific enzymes, receptors, or signaling proteins that chromene derivatives interact with is paramount. For example, some chromenes act as carbonic anhydrase inhibitors, a mechanism relevant to cancer therapy. nih.gov Others have been found to modulate intracellular calcium homeostasis, leading to anti-proliferative effects in cancer cells. nih.gov

Pathway Analysis: A deeper understanding of how these compounds affect cellular signaling pathways is crucial. Studies have shown that some chromene derivatives can induce apoptosis (programmed cell death) in cancer cells through the activation of the p53 pathway and by altering the ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins. nih.gov

Structure-Activity Relationship (SAR) Studies: Detailed SAR studies are needed to connect the structural features of chromene compounds to their biological functions. nih.gov Understanding how modifications, such as the bromine atom at the 6-position of this compound, influence the mechanism of action will be critical for designing more effective therapeutic agents. nih.govnih.gov

Exploration of Undiscovered Biological Activities and Therapeutic Applications

The chromene scaffold is associated with an immense diversity of pharmacological profiles, ranging from anticancer and anticonvulsant to antimicrobial and anti-inflammatory activities. nih.govexlibrisgroup.com Many of these potential applications remain unexplored for specific compounds like this compound, which is primarily noted as a synthetic intermediate. chemimpex.com

Future research should aim to:

Broad-Spectrum Biological Screening: Systematically screen this compound and its derivatives against a wide array of biological targets. This could uncover novel activities in areas such as antiviral, antidiabetic, anti-Alzheimer's, or antiparasitic therapies, which have been reported for other chromene compounds. nih.govresearchgate.netresearchgate.net

Investigating New Therapeutic Areas: Given the structural versatility of the chromene nucleus, it is plausible that its derivatives could be effective against emerging health threats. nih.gov For example, the antimicrobial properties of chromenes could be harnessed to combat antibiotic-resistant bacteria. ijpsjournal.comnih.gov

Repurposing and Derivatization: Explore the potential of this compound as a starting point for developing novel fluorescent probes for biological imaging or advanced materials for applications like Organic Light Emitting Diodes (OLEDs). chemimpex.com

Table 2: Reported Biological Activities of the Chromene Scaffold

| Biological Activity | Potential Therapeutic Application | Reference |

|---|---|---|

| Anticancer / Antitumor | Oncology | nih.govresearchgate.netontosight.ai |

| Antimicrobial / Antibacterial / Antifungal | Infectious Diseases | nih.govresearchgate.netontosight.ai |

| Anti-inflammatory | Inflammatory Disorders | nih.govexlibrisgroup.comontosight.ai |

| Antiviral (including anti-HIV) | Infectious Diseases | researchgate.netresearchgate.net |

| Anticonvulsant | Neurological Disorders (e.g., Epilepsy) | nih.govresearchgate.net |

| Anti-neurodegenerative | Alzheimer's, Parkinson's Disease | researchgate.netresearchgate.net |

| Antidiabetic | Metabolic Disorders | nih.govresearchgate.net |

| Carbonic Anhydrase Inhibition | Glaucoma, Cancer | nih.gov |

Advancement of Integrated Computational and Experimental Methodologies

The synergy between computational modeling and experimental validation is a powerful strategy to accelerate drug discovery and materials science. mdpi.com Applying these integrated approaches to this compound can provide deep molecular insights and guide experimental efforts more efficiently. mdpi.comresearchgate.net

Future directions should include:

Molecular Docking and Simulation: Utilize molecular docking to predict the binding modes of this compound derivatives with various biological targets. nih.govnih.gov Molecular dynamics (MD) simulations can further elucidate the stability of these interactions and the conformational changes involved. mdpi.com

Quantum Chemical Calculations: Employ methods like Density Functional Theory (DFT) to investigate the electronic properties, reactivity, and spectroscopic characteristics of the compound. nih.govnih.gov This can help in understanding its chemical behavior and in interpreting experimental data.

Quantitative Structure-Activity Relationship (QSAR): Develop QSAR models to establish a mathematical relationship between the chemical structure of chromene derivatives and their biological activity. nih.gov These models can predict the potency of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing.

Integrated Workflow: The most significant advancements will come from a seamless integration where computational predictions guide experimental design, and experimental results, in turn, are used to refine and validate the computational models. mdpi.com

Rational Design of Next-Generation Chromene-Based Scaffolds with Enhanced Selectivity and Potency

The ultimate goal of medicinal chemistry research is to design new therapeutic agents with high efficacy and minimal side effects. nih.gov this compound represents a valuable starting scaffold for the rational design of next-generation drugs. researchgate.net Future research should focus on targeted structural modifications to optimize its pharmacological profile.

Key strategies include:

Structure-Based Drug Design: Use the three-dimensional structures of target proteins, obtained through X-ray crystallography or predicted by homology modeling, to design chromene derivatives that bind with high affinity and selectivity. nih.govnih.gov

Improving Selectivity: A major challenge in drug development is achieving selectivity for the desired target over other related proteins to minimize off-target effects. nih.gov For instance, research on a series of chromene compounds revealed that specific substitutions were crucial for achieving selectivity against multidrug-resistant cancer cells. nih.gov Future work could explore how modifying the substituents on the this compound scaffold can enhance selectivity for specific cancer-associated enzymes or receptors. nih.govresearchgate.net

Enhancing Potency: Through iterative cycles of design, synthesis, and biological evaluation, the potency of lead compounds can be systematically improved. SAR studies have shown that even subtle changes to the chromene ring can lead to significant changes in anti-proliferative potency. nih.gov The bromine atom and the carbaldehyde group on the parent compound offer reactive handles for a wide range of chemical modifications to fine-tune its activity. chemimpex.comscispace.com

常见问题

Q. What are the optimal synthetic routes for 6-bromo-2H-chromene-3-carbaldehyde, and how do reaction conditions influence yield?

The compound is typically synthesized via bromination of chromene-3-carbaldehyde precursors. Key steps involve electrophilic aromatic substitution, with bromine sources like N-bromosuccinimide (NBS) under controlled conditions (e.g., dimethylformamide or acetic acid as solvents). Evidence from similar chromene derivatives shows yields ranging from 46% to 94%, depending on substituents and reaction optimization (e.g., temperature, catalyst use) . Unexpected bromination positions, as observed in related benzaldehyde systems, highlight the need for regioselectivity analysis using computational modeling or spectroscopic monitoring .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

Essential techniques include:

- NMR (¹H/¹³C) : To confirm the aldehyde proton (δ ~9.8–10.2 ppm) and bromine-induced deshielding effects on adjacent carbons.

- IR : A strong carbonyl stretch (~1680–1720 cm⁻¹) for the aldehyde group.

- X-ray crystallography : Resolves bond lengths (e.g., C-Br ~1.89 Å) and intermolecular interactions (e.g., halogen bonding). Single-crystal studies at 100 K with SHELXL refinement ensure high precision .

Q. How does the bromine substituent affect the compound’s reactivity compared to chloro or iodo analogs?

Bromine’s intermediate electronegativity and polarizability enhance nucleophilic substitution rates relative to chlorine, while iodine’s larger size may sterically hinder reactions. For example, in indole-carbaldehyde analogs, bromine increases binding affinity to biological targets compared to chlorine but reduces it compared to iodine . Comparative studies using Hammett constants or DFT calculations can quantify these effects .

Advanced Research Questions

Q. What challenges arise in resolving crystallographic data for this compound, and how are they addressed?

Challenges include disorder in the aldehyde group or bromine positions, twinning, and weak diffraction. High-resolution data (e.g., synchrotron sources) and SHELX software (SHELXD for phase solution, SHELXL for refinement) mitigate these issues. Hydrogen-bonding networks and halogen interactions (Br···O/N) stabilize the crystal lattice, aiding structure determination .

Q. How can researchers resolve contradictions in synthetic or analytical data for this compound?

Contradictions (e.g., unexpected byproducts, spectral mismatches) require iterative validation:

- Reproducibility checks : Repeating reactions under varying conditions.

- Advanced spectroscopy : 2D NMR (COSY, NOESY) to confirm connectivity.

- Computational validation : Comparing experimental XRD data with DFT-optimized structures . Open-data practices and transparent reporting (e.g., depositing raw crystallographic data in CCDC) enhance reproducibility .

Q. What experimental designs are recommended for studying the biological activity of this compound?

- In vitro assays : Use kinase inhibition or antimicrobial susceptibility testing, referencing indole-carbaldehyde analogs with known anticancer activity .

- Structure-activity relationship (SAR) : Synthesize derivatives (e.g., methoxy, methyl substituents) to isolate the bromine’s role.

- Pharmacokinetic studies : Assess stability of the aldehyde group under physiological conditions (pH 7.4 buffer, 37°C) .

Q. How do intermolecular interactions (e.g., halogen bonding) influence the compound’s solid-state properties?

Bromine participates in Type-II halogen bonds (e.g., Br···O interactions, ~3.2–3.5 Å), affecting crystal packing and melting points. These interactions can be mapped via Hirshfeld surface analysis and correlated with solubility or thermal stability .

Methodological Notes

- Data Interpretation : Prioritize high-resolution crystallography (R factor <0.05) and multi-spectral validation to minimize ambiguity .

- Ethical Reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) when sharing synthetic protocols or crystallographic data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。